Cas no 41682-24-0 (Arctigenin 4'-O-β-gentiobioside)

Arctigenin 4'-O-β-gentiobioside Chemical and Physical Properties
Names and Identifiers
-
- Arctigenin-4'-beta-gentiobiosid
- Arctigenin 4'-O-β-gentiobioside
- Arctigenin 4'-O-beta-gentiobioside
- arctigenin-4'-O-Beta-gentiobioside
- Arctigenin-4'-β-gentiobiosid
- gentiobiosyl arctigenin
- Arctigenin 4'-gentiobioside
- 4-[(3,4-Dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymet
- Arctigenin 4'-O-
- A-gentiobioside
- Arctigenin 4'-O-|A-gentiobioside
-
- Inchi: 1S/C33H44O16/c1-42-19-6-4-15(10-21(19)43-2)8-17-13-45-31(41)18(17)9-16-5-7-20(22(11-16)44-3)47-33-30(40)28(38)26(36)24(49-33)14-46-32-29(39)27(37)25(35)23(12-34)48-32/h4-7,10-11,17-18,23-30,32-40H,8-9,12-14H2,1-3H3
- InChI Key: FEQSYBHDHIPRKS-UHFFFAOYSA-N
- SMILES: C1(C(O)C(O)C(O)C(COC2C(O)C(O)C(O)C(CO)O2)O1)OC1C(OC)=CC(CC2C(CC3C=C(OC)C(OC)=CC=3)COC2=O)=CC=1
Computed Properties
- Exact Mass: 696.262935g/mol
- Surface Charge: 0
- XLogP3: -0.4
- Hydrogen Bond Donor Count: 7
- Hydrogen Bond Acceptor Count: 16
- Rotatable Bond Count: 13
- Monoisotopic Mass: 696.262935g/mol
- Monoisotopic Mass: 696.262935g/mol
- Topological Polar Surface Area: 233Ų
- Heavy Atom Count: 49
- Complexity: 1040
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 12
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- Molecular Weight: 696.7
Experimental Properties
- Color/Form: Powder
- Density: 1.49±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 174-176 ºC
- Solubility: Very slightly soluble (0.31 g/l) (25 º C),
- PSA: 232.52000
- LogP: -1.71030
Arctigenin 4'-O-β-gentiobioside Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chengdu Biopurify Phytochemicals Ltd | BP3074-5mg |
Arctigenin 4'-O-β-gen |
41682-24-0 | 98% | 5mg |
$260 | 2023-09-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A77060-5mg |
arctigenin-4-O-β-D-gentiobioside |
41682-24-0 | ,HPLC≥98% | 5mg |
¥2458.0 | 2023-09-08 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55006-1mg |
Arctigenin 4'-O-β-gentiobioside |
41682-24-0 | 98% | 1mg |
¥0.00 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1396-1 mg |
Arctigenin 4'-O-beta-gentiobioside |
41682-24-0 | 1mg |
¥2440.00 | 2022-02-28 | ||
A2B Chem LLC | AF83672-500mg |
arctigenin-4'-O-β-gentiobioside |
41682-24-0 | 98% by HPLC | 500mg |
$8248.00 | 2024-04-20 | |
MedChemExpress | HY-N2212-1mg |
Arctigenin 4'-O-β-gentiobioside |
41682-24-0 | 1mg |
¥1300 | 2024-04-18 | ||
1PlusChem | 1P00CIZC-5mg |
arctigenin-4'-O-β-gentiobioside |
41682-24-0 | 5mg |
$378.00 | 2024-05-02 | ||
A2B Chem LLC | AF83672-25mg |
arctigenin-4'-O-β-gentiobioside |
41682-24-0 | 98% by HPLC | 25mg |
$902.00 | 2024-04-20 | |
A2B Chem LLC | AF83672-5mg |
arctigenin-4'-O-β-gentiobioside |
41682-24-0 | 98% by HPLC | 5mg |
$280.00 | 2024-04-20 | |
Cooke Chemical | M7435058-5mg |
Arctigenin4''-O-β-gentiobioside |
41682-24-0 | ≥98% | 5mg |
RMB 2000.00 | 2023-09-07 |
Arctigenin 4'-O-β-gentiobioside Related Literature
-
Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
Additional information on Arctigenin 4'-O-β-gentiobioside
Arctigenin 4'-O-β-gentiobioside (CAS No. 41682-24-0): A Comprehensive Overview of Its Bioactive Properties and Recent Research Findings
Arctigenin 4'-O-β-gentiobioside, identified by the chemical compound identifier CAS No. 41682-24-0, is a bioactive glycoside derivative that has garnered significant attention in the field of pharmaceutical research and natural product chemistry. This compound, primarily derived from the roots and rhizomes of Arctium lappa (burdock), belongs to the lignan family and exhibits a range of pharmacological properties that make it a promising candidate for therapeutic applications.
The structural complexity of Arctigenin 4'-O-β-gentiobioside arises from its glycosidic linkage between arctigenin and β-gentiobiose, a disaccharide composed of glucose units. This unique structure contributes to its remarkable biological activity, which has been extensively studied in various preclinical and clinical settings. The compound's ability to interact with multiple biological targets has opened new avenues for its potential use in treating chronic inflammatory diseases, cancer, and neurodegenerative disorders.
Recent research has highlighted the anti-inflammatory properties of Arctigenin 4'-O-β-gentiobioside. Studies have demonstrated that this compound can modulate key inflammatory pathways, such as NF-κB and MAPK, thereby reducing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. These findings are particularly relevant in the context of chronic inflammatory conditions, where excessive inflammation can lead to tissue damage and disease progression.
In addition to its anti-inflammatory effects, Arctigenin 4'-O-β-gentiobioside has shown significant promise in cancer research. Preclinical studies have indicated that this compound can induce apoptosis in various cancer cell lines by activating caspase-dependent pathways. Furthermore, it has been observed to inhibit the proliferation of cancer cells by disrupting microtubule formation and preventing tumor angiogenesis. These mechanisms suggest that Arctigenin 4'-O-β-gentiobioside could serve as a potent chemopreventive or chemotherapeutic agent in oncology.
The neuroprotective potential of Arctigenin 4'-O-β-gentiobioside has also been a subject of intense investigation. Experimental models have revealed that this compound can protect against neurotoxicity induced by oxidative stress and excitotoxicity. By scavenging reactive oxygen species (ROS) and inhibiting the activation of glutamate receptors, Arctigenin 4'-O-β-gentiobioside may help mitigate neurodegenerative diseases such as Alzheimer's and Parkinson's. These findings underscore the compound's therapeutic potential in maintaining neuronal health and function.
The pharmacokinetic profile of Arctigenin 4'-O-β-gentiobioside is another critical aspect that has been explored in recent studies. Research suggests that this compound exhibits good oral bioavailability and can be efficiently absorbed into the bloodstream. Once metabolized, it distributes widely throughout various tissues, allowing for targeted therapeutic action. Additionally, its long half-life suggests sustained activity within the body, which could enhance its efficacy in chronic treatment regimens.
The synthesis and isolation of Arctigenin 4'-O-β-gentiobioside have also been optimized to ensure high purity and yield. Advances in enzymatic glycosylation techniques have enabled the production of this compound on a larger scale, making it more accessible for further research and development. These advancements are crucial for translating preclinical findings into clinical applications, where consistent quality and supply are essential.
The safety profile of Arctigenin 4'-O-β-gentiobioside has been evaluated through various toxicological studies. Preliminary results indicate that the compound is well-tolerated at therapeutic doses, with minimal side effects observed in animal models. However, further clinical trials are necessary to confirm its safety and efficacy in human populations. These trials will provide valuable insights into the optimal dosing regimens and potential adverse effects associated with its use.
In conclusion, Arctigenin 4'-O-β-gentiobioside, with its unique chemical structure and multifaceted biological activities, represents a promising natural product with significant therapeutic potential. The recent research findings on its anti-inflammatory, anticancer, and neuroprotective properties highlight its versatility as a candidate for drug development. As further studies continue to elucidate its mechanisms of action and optimize its production methods, this compound is poised to make substantial contributions to modern medicine.

